methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by the presence of a sulfamoyl group, a fluorine atom, and a carboxylate ester group attached to the benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the fluorine atom, and attachment of the sulfamoyl and carboxylate ester groups. One common synthetic route involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-3-fluorobenzaldehyde and thiophene derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfamoyl Group: This step involves the reaction of the benzo[b]thiophene intermediate with 3-chloro-4-methylphenylsulfonamide under suitable conditions.
Formation of the Carboxylate Ester Group: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The fluorine atom can enhance the compound’s binding affinity and stability, while the benzo[b]thiophene core can facilitate interactions with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-benzo[b]thiophene-2-carboxylate: Lacks the fluorine atom.
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-methylbenzo[b]thiophene-2-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can improve the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4S2/c1-9-6-7-10(8-11(9)18)20-26(22,23)16-14-12(19)4-3-5-13(14)25-15(16)17(21)24-2/h3-8,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVWPKSRRDXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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